molecular formula C23H17ClN2O3 B5145498 N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

Cat. No.: B5145498
M. Wt: 404.8 g/mol
InChI Key: GLPKYXRRSASBHP-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide” is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a chlorophenyl group, a dioxoisoindolyl group, and a phenylpropanamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide” typically involves multi-step organic reactions. One possible route includes:

    Formation of the dioxoisoindolyl intermediate: This can be achieved by reacting phthalic anhydride with an amine under acidic conditions.

    Attachment of the chlorophenyl group: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the final product: The resulting compound is further reacted with phenylpropanamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropanamide moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindolyl structure.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylacetamide
  • N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylbutanamide

Uniqueness

“N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c24-18-12-6-7-13-19(18)25-21(27)20(14-15-8-2-1-3-9-15)26-22(28)16-10-4-5-11-17(16)23(26)29/h1-13,20H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPKYXRRSASBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2Cl)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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